![molecular formula C18H23NO B1589930 4-Phenoxy-2,6-diisopropyl aniline CAS No. 80058-85-1](/img/structure/B1589930.png)
4-Phenoxy-2,6-diisopropyl aniline
Overview
Description
Synthesis Analysis
The synthesis of 2,6-diisopropyl-4-phenoxy aniline involves using 2,6-diisopropyl aniline as a raw material. It is dissolved into a solvent, and sulfuric acid is added. Nitric acid is then added dropwise to react and generate 2,6-diisopropyl-4-nitryl aniline. This compound is not separated and is directly subjected to the next step of a condensation reaction to prepare the 2,6-diisopropyl-4-phenoxy aniline .Molecular Structure Analysis
The molecular structure of 4-Phenoxy-2,6-diisopropyl aniline is represented by the formula C19H25NO. The average mass is 269.381 Da .Chemical Reactions Analysis
The chemical reactions involving 2,6-diisopropyl aniline include reactions with bis(trimethylsilylmethyl)yttrium complexes supported by bulky amidopyridinate (Ap) and amidinate (Amd) ligands to afford yttrium alkyl anilido species .Physical And Chemical Properties Analysis
4-Phenoxy-2,6-diisopropyl aniline has a molecular weight of 287.4 g/mol and a melting point of 134-138 °C. It is a white to yellow crystalline powder that is insoluble in water but soluble in organic solvents.Scientific Research Applications
Comprehensive Analysis of 4-Phenoxy-2,6-diisopropyl aniline Applications
Synthesis Intermediate: 4-Phenoxy-2,6-diisopropyl aniline is primarily used as a synthesis intermediate in scientific research. This means it serves as a building block in the creation of more complex molecules, particularly in organic synthesis processes.
Pharmaceutical Applications: This compound acts as an intermediate in the production of active pharmaceutical ingredients (APIs). APIs are the biologically active components of drugs that produce the intended effects . It’s also used in the preparation of multitopic Schiff-base ligand precursors, which are important in medicinal chemistry for their potential to bind to multiple biological targets .
Agricultural Chemistry: It is an intermediate in the synthesis of certain insecticides, such as Diafenthiuron, which is used to control a wide range of pests .
Material Science: In material science, 4-Phenoxy-2,6-diisopropyl aniline can be involved in the production of synthetic resins and stabilizers. These materials have a wide range of applications, including coatings, adhesives, and composite materials .
Antioxidant Production: The compound is utilized in the manufacture of antioxidants. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
Safety And Hazards
Safety measures for handling 4-Phenoxy-2,6-diisopropyl aniline include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
4-phenoxy-2,6-di(propan-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-12(2)16-10-15(11-17(13(3)4)18(16)19)20-14-8-6-5-7-9-14/h5-13H,19H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBGLNGTYOVAJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1N)C(C)C)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80533684 | |
Record name | 4-Phenoxy-2,6-di(propan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80533684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenoxy-2,6-diisopropyl aniline | |
CAS RN |
80058-85-1 | |
Record name | 2,6-Bis(1-methylethyl)-4-phenoxybenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80058-85-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Phenoxy-2,6-di(propan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80533684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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